molecular formula C8H13N3OS2 B7628199 2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol

2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol

Cat. No. B7628199
M. Wt: 231.3 g/mol
InChI Key: RMDCZINYAHJIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is a member of the thiadiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol is not fully understood. However, studies have shown that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol can have various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the central nervous system, although the exact mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol in lab experiments is its potential for use as a scaffold for the development of new drugs. The compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol. One direction is to further investigate its potential as a scaffold for the development of new drugs. Another direction is to study its mechanism of action in more detail, which could lead to a better understanding of its biochemical and physiological effects. Additionally, more research is needed to determine the safety and toxicity of this compound.

Synthesis Methods

Several methods have been used to synthesize 2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol. One such method involves the reaction of 5-(pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol with ethylene oxide in the presence of a base. The reaction produces the desired compound in good yield and purity.

Scientific Research Applications

2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol has shown potential for use in various scientific research applications. One such application is in the field of medicinal chemistry, where it can be used as a scaffold for the development of new drugs. The compound has also been studied for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-[(5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS2/c12-5-6-13-8-10-9-7(14-8)11-3-1-2-4-11/h12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDCZINYAHJIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(S2)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.